1,2,2,3,4,4,8,8-Octamethyl-1,3,5,7,2,4,6,8-tetrazatetrasilocane
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Overview
Description
1,2,2,3,4,4,8,8-Octamethyl-1,3,5,7,2,4,6,8-tetrazatetrasilocane is a silicon-based compound with a unique structure that includes both silicon and nitrogen atoms. This compound is part of the broader class of organosilicon compounds, which are known for their diverse applications in various fields such as materials science, chemistry, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,2,3,4,4,8,8-Octamethyl-1,3,5,7,2,4,6,8-tetrazatetrasilocane typically involves the reaction of dimethyldichlorosilane with ammonia or amines under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The product is then purified through distillation or recrystallization to obtain the desired compound in high purity .
Industrial Production Methods
On an industrial scale, the production of this compound involves the hydrolysis of dimethyldichlorosilane, followed by a condensation reaction with ammonia or amines. The process is optimized to ensure high yield and purity, and the final product is often used as an intermediate in the production of other organosilicon compounds .
Chemical Reactions Analysis
Types of Reactions
1,2,2,3,4,4,8,8-Octamethyl-1,3,5,7,2,4,6,8-tetrazatetrasilocane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or ozone, leading to the formation of siloxane bonds.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the cleavage of silicon-nitrogen bonds.
Substitution: The compound can undergo substitution reactions with halogens or other nucleophiles, leading to the formation of new organosilicon derivatives
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, ozone; typically carried out at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Substitution: Halogens, nucleophiles; reactions are conducted in the presence of catalysts or under specific conditions to facilitate the substitution
Major Products Formed
Oxidation: Siloxane derivatives.
Reduction: Cleaved silicon-nitrogen compounds.
Substitution: Various organosilicon derivatives depending on the substituents used
Scientific Research Applications
1,2,2,3,4,4,8,8-Octamethyl-1,3,5,7,2,4,6,8-tetrazatetrasilocane has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other organosilicon compounds and polymers.
Biology: Investigated for its potential use in drug delivery systems due to its unique structure and properties.
Medicine: Explored for its potential in developing new therapeutic agents and medical devices.
Industry: Utilized in the production of silicone-based materials, coatings, and adhesives
Mechanism of Action
The mechanism of action of 1,2,2,3,4,4,8,8-Octamethyl-1,3,5,7,2,4,6,8-tetrazatetrasilocane involves its interaction with various molecular targets and pathways. The silicon-nitrogen bonds in the compound allow it to form stable complexes with other molecules, facilitating its use in various applications. The compound’s unique structure also enables it to undergo specific chemical reactions, making it a valuable intermediate in the synthesis of other compounds .
Comparison with Similar Compounds
Similar Compounds
Hexamethylcyclotrisiloxane: A smaller cyclic siloxane with similar properties but different applications.
Octamethylcyclotetrasiloxane: Another cyclic siloxane with a similar structure but different reactivity and applications.
Decamethylcyclopentasiloxane: A larger cyclic siloxane with distinct properties and uses
Uniqueness
1,2,2,3,4,4,8,8-Octamethyl-1,3,5,7,2,4,6,8-tetrazatetrasilocane stands out due to its unique combination of silicon and nitrogen atoms, which imparts distinct chemical and physical properties. This makes it particularly useful in applications requiring specific reactivity and stability .
Properties
Molecular Formula |
C8H26N4Si4 |
---|---|
Molecular Weight |
290.66 g/mol |
InChI |
InChI=1S/C8H26N4Si4/c1-11-14(3,4)9-13-10-15(5,6)12(2)16(11,7)8/h9-10H,1-8H3 |
InChI Key |
QVHVTHIUCJMGFV-UHFFFAOYSA-N |
Canonical SMILES |
CN1[Si](N[Si]N[Si](N([Si]1(C)C)C)(C)C)(C)C |
Origin of Product |
United States |
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